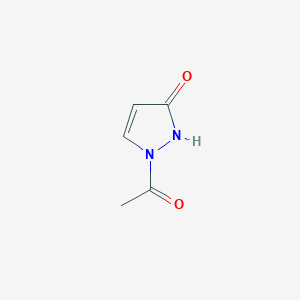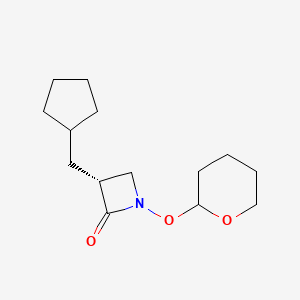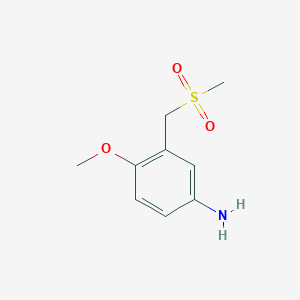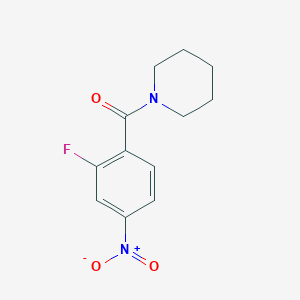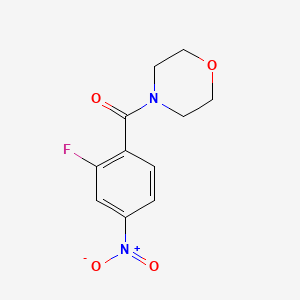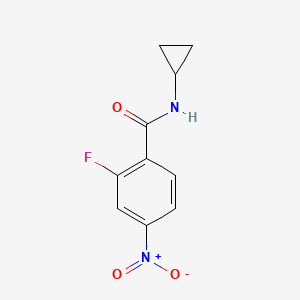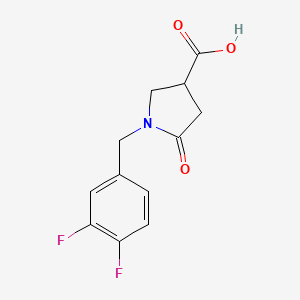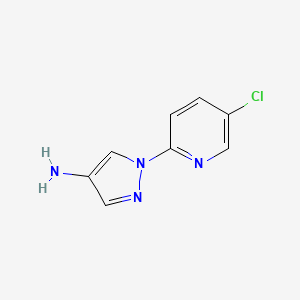
Isoquinolin-6-ylboronic acid hydrochloride
Overview
Description
Isoquinolin-6-ylboronic acid hydrochloride is an organic compound with the molecular formula C9H9BClNO2 . It is a solid substance and is used in scientific research and industry.
Molecular Structure Analysis
The molecular weight of Isoquinolin-6-ylboronic acid hydrochloride is 209.44 g/mol. The SMILES string representation is O.O.O.O.O.Cl.OB(O)c1ccc2cnccc2c1 . The InChI code is 1S/C9H8BNO2.ClH.5H2O/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9;;;;;;/h1-6,12-13H;1H;5*1H2 .Physical And Chemical Properties Analysis
Isoquinolin-6-ylboronic acid hydrochloride is a solid substance . It has a molecular weight of 209.44 g/mol and a molecular formula of C9H9BClNO2 .Scientific Research Applications
Synthesis of Complex Molecules
Isoquinolin-6-ylboronic acid hydrochloride plays a significant role in the synthesis of complex molecules. It has been used in the first synthesis of 3,6′- and 3,7′-biquinoline derivatives through microwave-assisted Suzuki cross-coupling. This highlights its utility in creating novel compounds, particularly in the field of organic synthesis Sidonie Broch, F. Anizon, P. Moreau, 2008.
Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides
Isoquinolin-6-ylboronic acid hydrochloride derivatives have been used in fluorescence studies and to understand the effects on hybridization of oligodeoxyribonucleotides. Novel fluorophores derived from this compound exhibited strong fluorescence signals and a higher hybridization affinity than unlabelled oligodeoxyribonucleotides Shipra Singh, Ramendra K. Singh, 2007.
Luminescent Properties and Photo-induced Electron Transfer
Studies on isoquinoline derivatives show that they exhibit interesting luminescent properties and can engage in photo-induced electron transfer. This highlights their potential in applications like photodynamic therapy and as probes for various biochemical processes Jiaan Gan, Kongchang Chen, Chen-Pin Chang, H. Tian, 2003.
Environmental Applications – Degradation of Pollutants
Isoquinolin-6-ylboronic acid hydrochloride or its derivatives have been involved in studies focused on the degradation of pollutants, specifically polycyclic aromatic hydrocarbons (PAHs) in wastewater. This implies its potential utility in bioremediation and environmental clean-up efforts W. Guanghua, Yang Shuqin, Li Wenbing, Lei Qi, L. Xueqin, Li Wenmin, L. Qi, Liu Tiejun, J. Lijuan, 2011.
Corrosion-Inhibition in Industrial Applications
The compound has been used to study its adsorption on zinc in hydrochloric acid, showing significant corrosion-inhibition properties. This implies its potential use in protecting industrial machinery or components from corrosion Jiao Qing-zhu, 2007.
Safety And Hazards
properties
IUPAC Name |
isoquinolin-6-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9;/h1-6,12-13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNBRFWRIQVMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-6-ylboronic acid hydrochloride | |
CAS RN |
1236031-63-2 | |
| Record name | 1236031-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



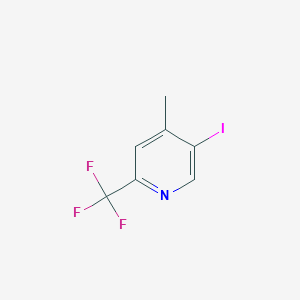

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)


